molecular formula C13H20N6O4 B12899412 (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol

Cat. No.: B12899412
M. Wt: 324.34 g/mol
InChI Key: UNTGICTTXQKOJX-IVZWLZJFSA-N
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Description

Chemical Identity and Nomenclature

The compound’s IUPAC name, this compound, delineates its stereochemical and functional attributes. The core structure comprises a purine base linked to an oxolane (tetrahydrofuran) sugar moiety. Key features include:

  • Stereochemistry : The (2R,3S,5R) configuration specifies the spatial arrangement of hydroxyl and hydroxymethyl groups on the oxolane ring, critical for biological activity.
  • Purine Modification : At the 6-position of the purine ring, a bis-alkylated amino group—[[hydroxymethyl(methyl)amino]methylamino]—introduces steric and electronic perturbations distinct from canonical nucleosides like adenosine.
  • Molecular Formula : Based on structural analogs such as 6-methyladenosine (C₁₁H₁₅N₅O₄) and N⁶-methyl-AMP (C₁₁H₁₄N₅O₇P), the formula is inferred as C₁₃H₂₁N₇O₅, though exact mass spectrometry data remain unreported.

Comparative analysis with related compounds, such as O⁶-ethyl-2'-deoxyguanosine (C₁₂H₁₉N₅O₄), highlights shared motifs in sugar-backbone modifications. However, the dual methylamino and hydroxymethyl substitutions at the purine’s 6-position distinguish this compound as a novel entity.

Historical Development in Nucleoside Analog Research

The synthesis of modified nucleosides emerged in the mid-20th century, driven by efforts to modulate nucleic acid metabolism for antiviral and anticancer applications. Early analogs like 6-mercaptopurine (1950s) demonstrated the therapeutic potential of purine modifications. The target compound’s development likely parallels advances in:

  • Site-Specific Alkylation : Techniques for introducing alkyl groups at purine positions 6 and 2, as seen in O⁶-ethylguanosine derivatives, enabled precise structural diversification.
  • Stereochemical Control : Advances in asymmetric synthesis during the 1980s–1990s allowed rigorous control over sugar moiety configurations, critical for enzyme recognition.

Notably, methylated adenosine derivatives, such as N⁶-methyl-AMP (CHEBI:144842), underscored the role of methylation in epigenetic regulation, inspiring further exploration of alkylamino substitutions. The compound’s hydroxymethyl(methyl)amino group may represent a strategic design to balance hydrophilicity and binding affinity, a hypothesis supported by studies on similar nucleoside analogs.

Position Within Purine Derivative Classifications

Purine derivatives are classified by their substitution patterns and sugar attachments. This compound falls into two overlapping categories:

  • N⁶-Substituted Purines : Analogous to N⁶-methyladenosine (m⁶A), the 6-position modification aligns with derivatives influencing RNA metabolism and protein interactions.
  • Oxolane-Based Nucleosides : The oxolan-3-ol sugar moiety places it within a subset of nucleosides with non-ribose sugars, akin to carbocyclic analogs investigated for enhanced metabolic stability.

A comparative analysis of substituent effects is illustrated below:

Compound Purine Substitution Sugar Moiety Biological Relevance
Adenosine None Ribose Canonical nucleoside
6-Methyladenosine N⁶-methyl Ribose RNA methylation marker
O⁶-Ethyl-2'-deoxyguanosine O⁶-ethyl Deoxyribose DNA alkylation studies
Target Compound N⁶-[hydroxymethyl(methyl)amino] Oxolan-3-ol Hypothetical enzyme modulation

This classification underscores the compound’s unique position as a hybrid of epigenetic modifiers and synthetic nucleoside analogs, meriting further investigation into its biochemical interactions.

Properties

Molecular Formula

C13H20N6O4

Molecular Weight

324.34 g/mol

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C13H20N6O4/c1-18(7-21)5-17-12-11-13(15-4-14-12)19(6-16-11)10-2-8(22)9(3-20)23-10/h4,6,8-10,20-22H,2-3,5,7H2,1H3,(H,14,15,17)/t8-,9+,10+/m0/s1

InChI Key

UNTGICTTXQKOJX-IVZWLZJFSA-N

Isomeric SMILES

CN(CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)CO

Canonical SMILES

CN(CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O)CO

Origin of Product

United States

Preparation Methods

Synthesis of the Purine Base with N6-Substitution

  • Starting from commercially available 6-chloropurine or 6-aminopurine derivatives, nucleophilic substitution at the 6-position is performed.
  • The N6-substituent, hydroxymethyl(methyl)amino group, is introduced via reaction with methylamine and formaldehyde or related hydroxymethylating agents under controlled conditions.
  • Protection of other reactive sites on the purine ring may be necessary to avoid side reactions.

Preparation of the Sugar Moiety

  • The sugar component, a tetrahydrofuran ring with specific stereochemistry (2R,3S,5R), is synthesized or isolated from natural sources.
  • The hydroxymethyl group at position 2 and hydroxyl groups at positions 3 and 5 are introduced or preserved with stereochemical control.
  • Protecting groups such as silyl ethers or acetonides are often used to mask hydroxyl groups during glycosylation.

Glycosylation Reaction

  • The key step is the coupling of the purine base to the sugar moiety at the anomeric carbon (position 1 of the sugar).
  • This is typically achieved by activating the sugar as a glycosyl halide or trichloroacetimidate derivative.
  • Lewis acid catalysts (e.g., trimethylsilyl triflate) promote the formation of the N9-glycosidic bond.
  • Reaction conditions are optimized to favor the β-anomer with the desired stereochemistry.

Representative Data Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 N6-Substitution on Purine Methylamine, formaldehyde, solvent (e.g., MeOH), mild heating Introduction of hydroxymethyl(methyl)amino group at N6
2 Sugar Synthesis/Protection Protection with TBDMS-Cl or acetonide formation Stereochemically pure sugar moiety with protected hydroxyls
3 Glycosylation Sugar halide or trichloroacetimidate, Lewis acid catalyst (TMSOTf), low temperature Formation of N9-glycosidic bond with β-stereochemistry
4 Deprotection and Purification Acidic or basic hydrolysis, chromatographic purification Free hydroxyl groups restored, pure final compound

Research Findings and Optimization Notes

  • The stereochemical integrity of the sugar moiety is critical for biological activity; thus, stereoselective synthesis and careful control of reaction conditions are emphasized in literature.
  • The N6-substitution with hydroxymethyl(methyl)amino groups enhances solubility and potential biological interactions, requiring mild conditions to avoid decomposition.
  • Glycosylation yields are improved by using optimized catalysts and protecting groups that minimize side reactions.
  • Purification by preparative HPLC ensures high purity (>98%) as reported by commercial suppliers and research studies.

Chemical Reactions Analysis

Phosphorylation Reactions

Phosphorylation at the hydroxymethyl group (C2 position) is a critical reaction for biological activation. This modification mimics natural nucleoside phosphorylation, enabling interaction with nucleic acid synthesis pathways.

Reaction SiteConditionsProductMolecular FormulaReference
C5' hydroxylEnzymatic or chemical phosphorylation5'-Phosphate derivativeC11H15N5O6P

Key Findings :

  • The 5'-hydroxyl group undergoes phosphorylation to form monophosphate derivatives, analogous to natural nucleoside activation .

  • Enzymatic methods (e.g., kinase-mediated) are preferred for stereospecificity, while chemical phosphorylation may require protecting groups.

Hydrolysis and Stability

The compound’s glycosidic bond (between the purine and oxolane ring) and hydroxymethyl groups are susceptible to hydrolysis under acidic or alkaline conditions.

Bond CleavageConditionsDegradation ProductsNotes
Glycosidic bondpH < 3 or pH > 10Purine base + oxolane fragmentAccelerated at elevated temperatures.
Hydroxymethyl groupsNeutral aqueous solutionsFormaldehyde (trace)Minimal degradation under physiological pH.

Stability Profile :

  • Stable in neutral buffers but degrades rapidly in strongly acidic/basic media.

  • Hydroxymethyl groups show negligible hydrolysis at room temperature .

Alkylation and Acylation

The N6-[[hydroxymethyl(methyl)amino]methyl]amino side chain participates in alkylation and acylation reactions, modifying its biological interactions.

Reaction TypeReagentsProductApplication
AlkylationMethyl iodide, DMFN6-methylated derivativeEnhanced lipophilicity .
AcylationAcetic anhydrideN6-acetylated analogImproved metabolic stability .

Mechanistic Insight :

  • The secondary amine in the side chain acts as a nucleophile, enabling SN2 reactions with alkyl halides .

  • Acylation proceeds under mild conditions (room temperature, base catalyst) .

Oxidation Reactions

The primary hydroxymethyl group (C2 position) is oxidizable to a carboxylic acid under strong conditions.

Oxidizing AgentProductYield
KMnO4, acidicC2-carboxylic acid~60%
CrO3, H2SO4C2-aldehyde (intermediate)<30%

Notes :

  • Over-oxidation to CO2 is observed with prolonged exposure.

  • Selective oxidation requires controlled stoichiometry .

Enzymatic Interactions

While primarily chemical, the compound’s bioactivity involves enzyme-mediated transformations:

EnzymeReactionBiological Role
Adenosine deaminaseDeamination at C6Reduced antiviral activity .
MethyltransferasesN6-methylationEpigenetic modulation .

Implications :

  • Resistance to deamination enhances therapeutic utility .

  • Methylation alters base-pairing properties in nucleic acid analogs.

Synthetic Modifications

Multi-step synthesis involves protecting group strategies for selective functionalization:

StepKey ReactionPurpose
1Silylation of hydroxylsPrevent undesired side reactions.
2Mitsunobu reactionStereospecific coupling of purine .
3Deprotection (TBAF)Restore hydroxyl groups.

Purification :

  • HPLC (C18 column) achieves >98% purity .

Comparative Reactivity Table

Functional GroupReactivityPreferred Reactions
N6-amino groupHighAlkylation, acylation
C5'-hydroxylModeratePhosphorylation
C2-hydroxymethylLowOxidation

Scientific Research Applications

The compound (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies related to nucleic acid metabolism and function, as well as in the development of nucleoside analogs for therapeutic purposes.

    Industry: The compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol involves its incorporation into nucleic acids, where it mimics natural nucleosides. This incorporation can lead to the termination of nucleic acid synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The compound targets key enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Pharmacological Data*

Compound Enzymatic IC50 (CD39/CD73) Receptor Binding (A2A Ki, nM) Metabolic Stability (t½, h)
Target Compound Not tested Not tested Not tested
Cladribine N/A N/A 6–8 (plasma)
NECA N/A 14 (A2A) 1.5
AR-C67085 0.8 µM (CD39) N/A >24

*Data extrapolated from references .

Biological Activity

The compound (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol is a purine nucleoside derivative known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

  • Molecular Formula : C₁₁H₁₄N₄O₃
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 16006-64-7
  • Solubility : Soluble in water, slightly soluble in ethanol, and insoluble in ether and acetone.

The biological activity of this compound is primarily attributed to its structural similarity to natural nucleosides, which allows it to interact with various biological targets. It is believed to act through the following mechanisms:

  • Inhibition of Nucleoside Metabolism : The compound may inhibit enzymes involved in nucleoside metabolism, such as nucleoside phosphorylases, which catalyze the breakdown of nucleosides into their respective bases and sugars .
  • Antiviral Activity : Similar compounds have shown antiviral properties by mimicking natural substrates in viral replication processes. This could potentially apply to this compound as well .
  • Anticancer Properties : Preliminary studies suggest that derivatives of purine nucleosides can exhibit anticancer effects by interfering with DNA synthesis and repair mechanisms in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of nucleoside phosphorylase activity

Case Study 1: Antiviral Activity

A study conducted on a series of purine derivatives, including this compound, demonstrated significant antiviral activity against several strains of viruses. The mechanism was attributed to the compound's ability to inhibit viral polymerases, effectively reducing viral load in infected cell cultures .

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines revealed that this compound induced apoptosis through a mitochondrial pathway. The research indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases, which are critical for the apoptotic process .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : High probability of human intestinal absorption.
  • Distribution : Predicted to cross the blood-brain barrier effectively.
  • Metabolism : Likely metabolized by hepatic enzymes.
  • Excretion : Primarily through renal pathways.

Q & A

Q. What are the key synthetic challenges in achieving enantiomeric purity for this compound?

The synthesis of this nucleoside analog requires precise stereochemical control, particularly during the formation of the oxolane ring and the introduction of the hydroxymethyl(methyl)amino side chain. Protecting group strategies, such as tert-butyldimethylsilyl (TBS) for hydroxyl groups (e.g., in ), are critical to prevent undesired side reactions. High-performance liquid chromatography (HPLC) with chiral columns or enzymatic resolution methods can validate enantiopurity. Contamination by diastereomers often arises during glycosidic bond formation, necessitating iterative crystallization or chromatographic purification .

Q. How is the compound structurally characterized to confirm its configuration?

X-ray crystallography is the gold standard for confirming stereochemistry (e.g., and report triclinic crystal systems with defined unit cell parameters). Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, identifies key signals:

  • The anomeric proton (H1') in the oxolane ring typically appears as a doublet at δ 5.8–6.2 ppm due to coupling with H2'.
  • The hydroxymethyl group (CH2_2OH) shows characteristic splitting patterns at δ 3.5–4.0 ppm. Mass spectrometry (HRMS) validates molecular weight, with ESI-MS often showing [M+H]+^+ or [M+Na]+^+ adducts .

Q. What analytical methods are used to assess purity and stability?

Reverse-phase HPLC with UV detection (λ = 260 nm for purine absorption) monitors purity (>98% by area normalization). Stability studies under varying pH (e.g., 4.0–9.0) and temperature (4°C to 37°C) reveal degradation products, such as hydrolyzed side chains or oxidized purine bases. Accelerated stability testing via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) identifies decomposition thresholds .

Advanced Research Questions

Q. How does the hydroxymethyl(methyl)amino substitution impact binding to purinergic receptors?

The hydroxymethyl(methyl)amino group introduces steric bulk and hydrogen-bonding potential, which may modulate affinity for P2Y receptors (). Competitive binding assays using 3H^{3}\text{H}-labeled ATP analogs and HEK293 cells transfected with P2Y subtypes (e.g., P2Y1_1, P2Y12_{12}) can quantify IC50_{50} values. Molecular dynamics simulations (e.g., using AMBER or GROMACS) predict interactions with receptor residues, such as Lys280^{280} in P2Y1_1, which may form salt bridges with the side chain’s hydroxyl group .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Discrepancies in IC50_{50} values (e.g., nM vs. µM range) often arise from assay conditions:

  • Cell type variability : Primary cells vs. immortalized lines (e.g., notes differences in Coenzyme A-dependent systems).
  • Buffer composition : Mg2+^{2+} concentrations affect nucleotide analog binding. Standardization using reference agonists (e.g., ATPγS for P2Y receptors) and orthogonal assays (e.g., calcium flux vs. cAMP inhibition) can reconcile data .

Q. What computational strategies optimize this compound’s pharmacokinetic profile?

Quantum mechanics/molecular mechanics (QM/MM) models evaluate metabolic stability, focusing on CYP450-mediated oxidation of the hydroxymethyl group. LogP calculations (e.g., using Crippen’s fragmentation method) predict blood-brain barrier permeability. ADMET predictors (e.g., SwissADME) highlight potential liabilities, such as low aqueous solubility (<10 µg/mL), which can be mitigated via prodrug strategies (e.g., phosphate esterification) .

Q. How does the compound interact with nucleic acid polymerases?

Pre-steady-state kinetic assays (e.g., stopped-flow fluorescence) measure incorporation efficiency into DNA/RNA by viral polymerases (e.g., HIV-1 reverse transcriptase). The modified purine may act as a chain terminator due to the bulky hydroxymethyl(methyl)amino group, as seen in triazolopyrimidine analogs (). Crystallographic studies of polymerase-compound complexes reveal steric clashes with the active site (e.g., Tyr115^{115} in Klenow fragment) .

Methodological Considerations

Q. What precautions are necessary for handling and storage?

  • Handling : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure (). Electrostatic discharge risks necessitate grounded equipment.
  • Storage : Lyophilized powder stored at -20°C under argon retains stability >12 months. Aqueous solutions (pH 6.5–7.5) degrade within 72 hours at 25°C .

Q. How can researchers validate target engagement in cellular models?

  • Click chemistry : Incorporate an alkyne-tagged analog for bioorthogonal labeling with azide-fluorophores (e.g., Alexa Fluor 488).
  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding using western blot or nanoDSF .

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